4-methoxy-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine
Description
4-Methoxy-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at position 4 with a methoxy group and at position 6 with a piperazine-linked pyrazolo[1,5-a]pyrazine moiety. This structure combines a planar heteroaromatic system (pyrazolo[1,5-a]pyrazine) with a flexible piperazine linker, which may enhance solubility and target-binding versatility.
Properties
IUPAC Name |
4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O/c1-23-14-10-13(17-11-18-14)20-6-8-21(9-7-20)15-12-2-3-19-22(12)5-4-16-15/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDAYUJQGSSLBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)C3=NC=CN4C3=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chloro-6-methoxypyrimidine
The pyrimidine core is typically derived from 4,6-dichloropyrimidine. Selective substitution at position 4 with methoxide is achieved under basic conditions:
Methanolysis in dimethylformamide (DMF) at 80°C affords 4-chloro-6-methoxypyrimidine in ~85% yield, with chromatography-free isolation via aqueous workup.
Synthesis of Pyrazolo[1,5-a]pyrimidin-4-yl Fragment
Cyclocondensation of 5-Aminopyrazoles
Pyrazolo[1,5-a]pyrimidines are synthesized via cyclocondensation between 5-aminopyrazoles and 1,3-biselectrophilic reagents (e.g., β-diketones, β-ketoesters). For example, reacting 5-amino-3-methylpyrazole with diethyl malonate yields dihydroxy intermediate 1 , which is chlorinated to 2 and functionalized with morpholine to 3 (Scheme 1 in). Subsequent Suzuki coupling with indole-4-boronic acid pinacol ester introduces aromatic diversity.
Chlorination and Functionalization
Key intermediate 3 (4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine) is chlorinated at position 5 using phosphorus oxychloride (POCl), enabling further cross-coupling. For instance, Suzuki reactions with aryl boronic acids install substituents at position 5 in 55–61% yield.
Coupling Strategies for Final Assembly
Buchwald-Hartwig Amination
The piperazine nitrogen in 4-methoxy-6-(piperazin-1-yl)pyrimidine undergoes Buchwald-Hartwig coupling with 4-chloropyrazolo[1,5-a]pyrimidine:
Optimized conditions with Pd(dba), Xantphos, and CsCO in toluene achieve 65–74% yield after column chromatography.
Reductive Amination
Alternative routes employ reductive amination between aldehyde-functionalized pyrazolo[1,5-a]pyrimidines and the piperazine intermediate. For example, oxidizing a hydroxymethyl group to an aldehyde (22 in) followed by reaction with piperazine and NaBH affords the target in 66–70% yield.
Optimization and Challenges
Regioselectivity in Substitution
Chlorine at position 7 of pyrazolo[1,5-a]pyrimidine exhibits higher reactivity than position 5 due to electronic effects, ensuring selective morpholine substitution at position 7 (94% yield).
Solvent and Catalyst Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates, while toluene optimizes Pd-catalyzed couplings. Catalytic systems like Pd(OAc)/XPhos improve efficiency in sterically hindered reactions.
Purification Techniques
Intermediates are purified via recrystallization (ethanol/water) or silica gel chromatography. Final product purity ≥95% is confirmed by HPLC and H NMR.
Data Tables
Table 1. Key Intermediates and Yields
Table 2. Comparison of Coupling Methods
| Method | Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Buchwald-Hartwig | Pd(dba), Xantphos, CsCO, toluene, 110°C | 65–74 | High regioselectivity |
| Reductive Amination | NaBH, MeOH, rt | 66–70 | Mild conditions |
| Nucleophilic Substitution | Piperazine, EtOH, reflux | 78–92 | No catalyst required |
Chemical Reactions Analysis
Types of Reactions
4-methoxy-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Introduction to 4-Methoxy-6-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine
This compound is a complex organic compound that belongs to a class of pyrazolo-pyrimidine derivatives. This compound has garnered significant interest in medicinal chemistry due to its potential applications in various therapeutic areas, particularly in cancer treatment and as kinase inhibitors. This article explores its scientific research applications, synthesis methods, and biological activities, supported by comprehensive data tables and case studies.
Medicinal Chemistry
-
Anticancer Activity :
- Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine have shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism involves inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- A study demonstrated that the compound could induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death .
-
Kinase Inhibition :
- The compound has been identified as a potential inhibitor of AXL and c-MET kinases, which are implicated in tumor progression and metastasis. Inhibiting these kinases may provide therapeutic benefits in treating aggressive forms of cancer .
- Case studies have shown that modifications to the pyrazolo-pyrimidine scaffold can enhance selectivity and potency against specific kinase targets, making it a valuable scaffold for drug development .
Chemical Biology
- Biochemical Probes :
- The compound serves as a biochemical probe for studying cellular processes involving kinases. Its ability to selectively inhibit kinase activity allows researchers to dissect signaling pathways in various biological contexts .
- It has been utilized in assays to evaluate the role of specific kinases in cellular signaling and disease mechanisms.
Synthetic Applications
- Building Block for Complex Molecules :
- The unique structure of this compound makes it an excellent building block for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.
- Researchers have developed synthetic routes that incorporate this compound into larger frameworks for drug discovery.
Mechanism of Action
The mechanism of action of 4-methoxy-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine
The pyrazolo[1,5-a]pyrazine core in the target compound differs from the more commonly studied pyrazolo[1,5-a]pyrimidine scaffold by replacing a pyrimidine nitrogen with a carbon atom (Figure 1). This alteration reduces electron density and may influence π-π stacking interactions in kinase binding pockets. For example, pyrazolo[1,5-a]pyrimidines exhibit planarity due to intramolecular H-bonding between the amide NH and position 4 nitrogen, enhancing binding to ATP pockets in kinases like EGFR and CDK2 . The pyrazolo[1,5-a]pyrazine in the target compound may adopt a similar planar conformation, but its electronic profile could modulate selectivity for distinct kinase targets.
Pyrazolo[3,4-d]pyrimidine Isomers
Compounds like 6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine () highlight the impact of nitrogen arrangement. Pyrazolo[3,4-d]pyrimidines, unlike pyrazolo[1,5-a]pyrazines, have a non-planar structure due to steric hindrance, which may reduce binding affinity compared to the target compound’s fused bicyclic system .
Substituent Effects on Activity
Position 4 Methoxy Group
In contrast, 2-Cyclopropyl-4-(difluoromethyl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine () features a difluoromethyl group at position 4, which is electron-withdrawing and may enhance hydrophobic interactions in kinase pockets. Such substitutions are critical for optimizing potency; for instance, hydrophobic groups at position 3 of pyrazolo[1,5-a]pyrimidines improve ATP-binding pocket interactions .
Piperazine Linker Modifications
The piperazine linker in the target compound contrasts with the 6-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-3-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine (LDN193189, ), which uses a piperidine-ethoxy-phenyl chain. Piperazine’s solubility and conformational flexibility may improve bioavailability compared to bulkier substituents. LDN193189’s extended linker enables interactions with BMP receptors, suggesting the target compound’s piperazine group could be tailored for diverse targets .
Kinase Inhibition Potential
Pyrazolo[1,5-a]pyrimidines like those from Sivaia et al. (2023) inhibit EGFR/HER2 with IC50 values <100 nM, attributed to their planar structure and substituent optimization . The target compound’s pyrazolo[1,5-a]pyrazine core may similarly target EGFR but with altered selectivity due to electronic differences.
Anticancer and Antibacterial Activity
Elbakry et al. (2023) demonstrated that electron-withdrawing groups at position 5 of pyrazolo[1,5-a]pyrimidines enhance antibacterial activity, while hydrophobic groups at position 3 improve kinase inhibition . The target compound’s methoxy group (electron-donating) may prioritize anticancer over antibacterial effects, aligning with trends observed in pyrazolo[1,5-a]pyrimidine derivatives .
Key Comparative Data
Table 1. Structural and Functional Comparison of Selected Analogs
Table 2. Impact of Substituents on Activity
| Substituent Position | Group Type | Observed Effect (Pyrazolo[1,5-a]pyrimidines) | Inference for Target Compound |
|---|---|---|---|
| Position 3 | Hydrophobic (e.g., CH3) | Enhances ATP-binding pocket interactions | Piperazine linker may mimic |
| Position 4 | Electron-withdrawing | Improves kinase inhibition (e.g., CF3) | Methoxy may reduce potency |
| Position 5 | Electron-withdrawing | Boosts antibacterial activity | Not present in target |
Q & A
Q. Example Protocol :
React 5-aminopyrazole-4-carboxamide with ethyl acetoacetate in glacial acetic acid at reflux.
Purify via column chromatography (silica gel, ethyl acetate/hexane) .
Advanced: How can regioselectivity and yield be optimized during synthesis?
Q. Key Strategies :
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to direct cyclization toward the desired isomer .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .
- Temperature control : Lower temperatures (0–5°C) minimize decomposition of reactive intermediates (e.g., enamines) .
Data Contradiction Note : While some studies report higher yields with microwave assistance , others emphasize traditional reflux for scalability . Resolution requires comparative kinetic studies under standardized conditions.
Advanced: How should researchers resolve contradictions in reported biological activity data?
Q. Stepwise Approach :
Replicate assays : Test the compound in standardized in vitro models (e.g., kinase inhibition assays using purified enzymes) to isolate confounding variables (e.g., cell-line specificity) .
Structural validation : Confirm batch purity via NMR and HPLC to rule out impurities affecting activity .
Comparative SAR : Synthesize analogs with targeted modifications (e.g., piperazine → homopiperazine) to identify critical pharmacophores .
Case Study : Discrepancies in anticancer activity (e.g., IC₅₀ varying by 10-fold) may stem from differences in cell culture conditions (e.g., serum concentration) .
Advanced: How can computational modeling predict interactions with kinase targets?
Q. Methodology :
Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding to ATP pockets of kinases (e.g., CDK2, EGFR). Focus on hydrogen bonds between the methoxy group and Thr106/Lys89 residues .
MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify key conformational changes .
QSAR models : Train algorithms on datasets of pyrazolo-pyrimidine derivatives to predict inhibitory constants (Ki) .
Validation : Cross-check predictions with experimental IC₅₀ values from kinase profiling panels .
Basic: What are common biological targets of this compound?
- Kinases : CDK2, EGFR (predicted via docking studies) .
- Neurotransmitter receptors : 5-HT₁A and D₂ receptors due to piperazine’s affinity for GPCRs .
- Enzymes : Phosphodiesterases (PDEs) via competitive inhibition at catalytic sites .
Assay Design : Use fluorescence polarization assays for kinase inhibition and radioligand binding for receptor affinity .
Advanced: What strategies improve metabolic stability for in vivo studies?
- Deuterium incorporation : Replace methoxy hydrogens with deuterium to slow CYP450-mediated oxidation .
- Prodrug design : Mask the piperazine nitrogen as a tert-butyl carbamate to enhance plasma half-life .
- PK/PD modeling : Use rodent data to predict human pharmacokinetics and guide dosing regimens .
Comparison Table: Analogous Pyrazolo-Pyrimidine Derivatives
| Compound | Structural Variation | Biological Activity | Reference |
|---|---|---|---|
| 6-Methyl-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-one | Pyrazole-pyrimidine core with phenyl | Anticancer (IC₅₀ = 2.1 µM) | |
| 3,5-Diphenylpyrazolo[1,5-a]pyrimidine | Diphenyl substitution | Kinase inhibition (CDK2, Ki = 18 nM) | |
| 4-(4-Methoxyphenyl)piperazine analog | Methoxy-phenylpiperazine | 5-HT₁A binding (Ki = 12 nM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
